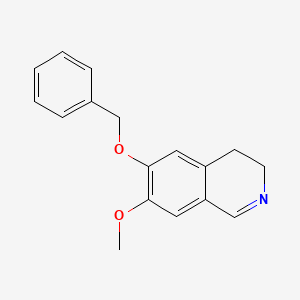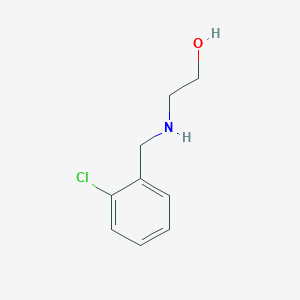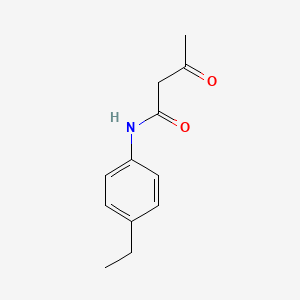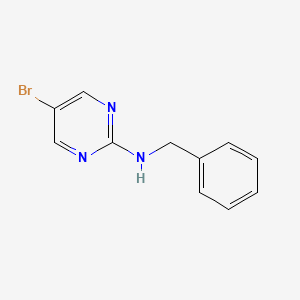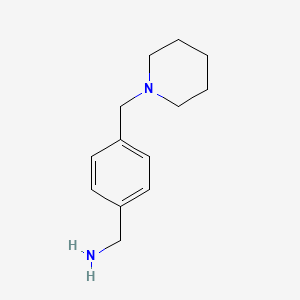
4-Piperidin-1-ylmethyl-benzylamine
Übersicht
Beschreibung
The compound "4-Piperidin-1-ylmethyl-benzylamine" is a structural motif present in various bioactive molecules that have been synthesized and studied for their potential therapeutic applications. This motif is characterized by a piperidine ring attached to a benzylamine moiety, which is a common structure in medicinal chemistry due to its affinity for biological targets.
Synthesis Analysis
The synthesis of compounds containing the "4-Piperidin-1-ylmethyl-benzylamine" structure involves various chemical reactions, including protection and deprotection steps, reductions, and substitution reactions. For instance, the synthesis of a related compound, ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate, involves the protection of the piperidinecarboxylate, reduction by LiAlH4, and a subsequent substitution reaction to yield the final product with a total yield of 70.6% . Similarly, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives involves the introduction of bulky moieties and substituents to enhance activity .
Molecular Structure Analysis
The molecular structure of compounds featuring the "4-Piperidin-1-ylmethyl-benzylamine" motif has been elucidated using various analytical techniques. For example, the crystal structure of a related compound, N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, shows that the benzothiazol and imidazol rings are planar with a dihedral angle of 6.37(8)° between them, and the piperidine ring adopts a chair conformation .
Chemical Reactions Analysis
The "4-Piperidin-1-ylmethyl-benzylamine" structure is involved in various chemical reactions that modify its properties and enhance its biological activity. For instance, the introduction of an arylamino group and a triazine moiety leads to compounds with significant antimicrobial activity . Additionally, the substitution of the benzamide with a bulky moiety or the introduction of an alkyl or phenyl group at the nitrogen atom of benzamide can dramatically enhance anti-acetylcholinesterase activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing the "4-Piperidin-1-ylmethyl-benzylamine" structure are influenced by the nature of the substituents and the overall molecular conformation. These properties are critical for the compound's bioavailability, stability, and interaction with biological targets. For example, the presence of a piperidine ring is known to interact with the side chains of amino acids in the catalytic center of enzymes, as observed in the crystal structure of LSD1 in complex with a related inhibitor . The selectivity and potency of these compounds as enzyme inhibitors or receptor antagonists are often a result of their specific physical and chemical properties .
Wissenschaftliche Forschungsanwendungen
Histamine H3 Receptor Antagonists
4-Piperidin-1-ylmethyl-benzylamine derivatives have been explored as potential histamine H3 receptor antagonists. This research is significant because histamine H3 receptors are involved in various central nervous system functions. For example, certain benzylamine derivatives exhibit strong binding affinities to the human histamine H3 receptor and show antagonist activity in cell-based models (Apodaca et al., 2003). Additionally, compounds like 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine have been identified as potent, highly selective H3 receptor antagonists, effective in in vivo models (Dvorak et al., 2005).
Serotonin 4 Receptor Agonists
Research has been conducted on benzamide derivatives, including those with a 4-piperidin-1-ylmethyl structure, as selective serotonin 4 (5-HT4) receptor agonists. These compounds show promise in enhancing gastrointestinal motility, potentially offering new treatments for gastrointestinal disorders (Sonda et al., 2004).
Antitubercular Agents
Piperidin-4-imine derivatives, including those related to 4-piperidin-1-ylmethyl-benzylamine, have been explored for their antitubercular properties. These compounds show potential as therapeutic agents for tuberculosis, demonstrating significant in vitro activity against Mycobacterium tuberculosis (Revathi et al., 2015).
Novel Synthesis Methods
There has been development in the synthesis methods for benzylamines, including 4-piperidin-1-ylmethyl-benzylamine, using sustainable catalytic methodologies. This research is crucial for the pharmaceutical industry, as benzylamines are core structures in many drugs (Yan et al., 2016).
Antiproliferative Agents
Compounds related to 4-piperidin-1-ylmethyl-benzylamine have been synthesized and studied for their antiproliferative effects on various human cancer cell lines. This research contributes to the search for new anticancer drugs (Harishkumar et al., 2018).
Safety And Hazards
The safety data sheet for 4-Piperidin-1-ylmethyl-benzylamine indicates that it is intended for research and development use by, or directly under the supervision of, a technically qualified individual . Further safety and hazard information should be available in the material safety data sheet provided by the manufacturer.
Zukünftige Richtungen
Piperidine derivatives are currently being studied for their potential applications in various fields of research and industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on optimizing the synthesis process and exploring new applications for these compounds.
Eigenschaften
IUPAC Name |
[4-(piperidin-1-ylmethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-10-12-4-6-13(7-5-12)11-15-8-2-1-3-9-15/h4-7H,1-3,8-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGDDEAKGXWYBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60409434 | |
| Record name | 4-Piperidin-1-ylmethyl-benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidin-1-ylmethyl-benzylamine | |
CAS RN |
91271-81-7 | |
| Record name | 4-(1-Piperidinylmethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91271-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidin-1-ylmethyl-benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B1335967.png)
![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B1335969.png)
![2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1335972.png)




